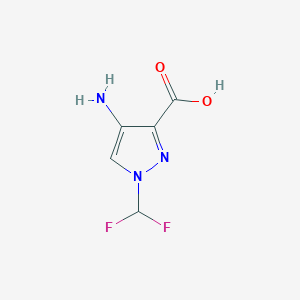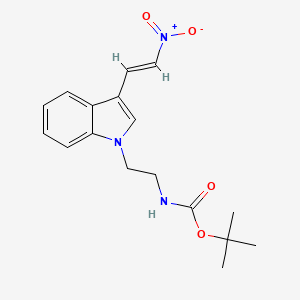
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The trifluoromethylphenyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-(3-trifluoromethylphenyl)-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of peptide-based probes and inhibitors for studying biological processes and pathways.
Medicine: It is employed in the design of peptide-based drugs and therapeutic agents, particularly for targeting specific proteins or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique fluorinated properties.
Mecanismo De Acción
The mechanism of action of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures. The trifluoromethylphenyl group can also impart unique chemical properties to the resulting peptides, influencing their stability, solubility, and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-4-(trifluoromethyl)-L-phenylalanine
- Fmoc-3-(trifluoromethyl)-L-phenylalanine
- Fmoc-4-(3-pyridyl)-L-phenylalanine
Uniqueness
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This unique structure can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and research.
Propiedades
Fórmula molecular |
C31H24F3NO4 |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(36)37)35-30(38)39-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,35,38)(H,36,37) |
Clave InChI |
MTXQSEQOBVZNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)

![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)

![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)


![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)


